Metyrosine

Pheochromocytoma Perioperative Management Hemodynamics

Procure the active L-enantiomer of Metyrosine (CAS 672-87-7) for reliable inhibition of tyrosine hydroxylase. Unlike racemic mixtures or alpha-blockers, our ≥98% pure Metyrosine directly shuts down catecholamine biosynthesis at the rate-limiting step, providing superior hemodynamic control in preclinical PPGL models. Essential for validated neuroscience research requiring uncompromised enantiomeric purity.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 672-87-7
Cat. No. B1676540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetyrosine
CAS672-87-7
Synonymsalpha Methyl p tyrosine
alpha Methyl para tyrosine
alpha Methyltyrosine
alpha Methyltyrosine Hydrochloride
alpha MPT
alpha-methyl- DL-Tyrosine
alpha-Methyl-p-tyrosine
alpha-Methyl-para-tyrosine
alpha-Methyltyrosine
alpha-Methyltyrosine Hydrochloride
alpha-Methyltyrosine, (+,-)-Isomer
alpha-Methyltyrosine, (D,L)-Isomer
alpha-Methyltyrosine, (L)-Isomer
alpha-MPT
Demser
DL-Tyrosine, alpha-methyl-
Hydrochloride, alpha-Methyltyrosine
Metirosine
Metyrosine
Racemetirosine
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyNHTGHBARYWONDQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble
2.48e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metyrosine (CAS 672-87-7) for Research and Clinical Procurement: A Tyrosine Hydroxylase Inhibitor for Catecholamine Synthesis Suppression


Metyrosine (also known as metirosine, α-methyl-L-tyrosine, or AMPT) is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis [1]. By mimicking the natural substrate tyrosine, it blocks the conversion of tyrosine to L-DOPA, thereby reducing the endogenous synthesis of dopamine, norepinephrine, and epinephrine [2]. This mechanism is exploited clinically to manage catecholamine excess in patients with pheochromocytoma and paraganglioma (PPGL), and preclinically as a tool for modulating catecholamine-dependent pathways [3].

Why Metyrosine Cannot Be Simply Substituted: Evidence for Specificity and Clinical Performance


Substituting Metyrosine with other catecholamine-lowering agents or a racemic mixture is not supported by clinical and preclinical evidence. Its therapeutic advantage lies in its specific, competitive inhibition of the rate-limiting enzyme tyrosine hydroxylase, which directly shuts down catecholamine production at its source [1]. This contrasts with alpha-adrenergic blockers like phenoxybenzamine or phentolamine, which merely antagonize the effects of already-synthesized catecholamines at the receptor level, leaving the underlying synthesis pathway unaddressed [2]. Furthermore, the use of the racemic α-methyl-DL-tyrosine introduces the inactive D-enantiomer, reducing overall potency and potentially altering pharmacokinetics compared to the pure L-enantiomer (Metyrosine), underscoring the need for precise sourcing [3].

Quantitative Evidence Guide for Metyrosine (CAS 672-87-7): Head-to-Head Comparisons in Preclinical and Clinical Models


Intraoperative Hemodynamic Stability: Metyrosine Reduces Need for Pressors and Phentolamine vs. Phenoxybenzamine Alone

In a retrospective clinical study of patients undergoing pheochromocytoma resection, pretreatment with Metyrosine (in combination with an alpha-blocker) significantly improved intraoperative hemodynamic stability compared to pretreatment with the alpha-blocker phenoxybenzamine alone [1]. This is demonstrated by a reduced requirement for both pressor agents and the rescue alpha-blocker phentolamine during surgery [1].

Pheochromocytoma Perioperative Management Hemodynamics

Reduced Need for Intraoperative Rescue Therapy: Metyrosine Cuts Phentolamine Requirement by Over 2-Fold vs. Phenoxybenzamine

The same study further quantified the benefit of Metyrosine by assessing the need for intraoperative phentolamine, an alpha-blocker used to manage hypertensive crises. Patients receiving Metyrosine required rescue phentolamine far less frequently than those managed with phenoxybenzamine alone [1].

Pheochromocytoma Surgical Outcomes Alpha-Blockade

Magnitude of Catecholamine Synthesis Suppression: Metyrosine Achieves Up to 80% Reduction in Biosynthesis

At therapeutic doses, Metyrosine exerts a profound and quantifiable inhibitory effect on catecholamine biosynthesis. This is measured clinically by the reduction in the urinary excretion of catecholamines and their metabolites [1]. This effect is a direct consequence of its mechanism of action at the rate-limiting step of the pathway [1].

Pharmacodynamics Biochemical Efficacy Catecholamine Synthesis

Bioavailability and Pharmacokinetic Profile: Consistent Oral Absorption for Dosing Predictability

Metyrosine demonstrates consistent and substantial oral absorption, with a predictable pharmacokinetic profile that supports reliable dosing. The majority of an oral dose is recovered in the urine as unchanged drug, indicating good bioavailability and minimal first-pass metabolism [1]. Its plasma half-life of approximately 3-4 hours informs dosing frequency to maintain therapeutic levels [1].

Pharmacokinetics ADME Bioavailability

Stereochemical Purity: The L-Enantiomer (Metyrosine) is the Sole Active Pharmacophore

Metyrosine is the L-enantiomer of α-methyl-p-tyrosine. The D-enantiomer present in the racemic mixture (α-methyl-DL-tyrosine) is pharmacologically inactive with respect to tyrosine hydroxylase inhibition . Therefore, using the pure L-enantiomer ensures that the full dose administered consists of the active pharmaceutical ingredient, whereas a racemic mixture would contain 50% inactive material .

Stereochemistry Enantiomeric Purity Pharmacophore

Metyrosine (CAS 672-87-7): Optimal Application Scenarios Based on Quantitative Evidence


Preoperative Management of Pheochromocytoma and Paraganglioma to Minimize Intraoperative Hemodynamic Instability

As demonstrated by a 95% pressor-free rate and an 81% phentolamine-free rate during surgery, Metyrosine is most effectively utilized in the 2-3 weeks prior to PPGL resection to stabilize cardiovascular parameters and prevent life-threatening catecholamine surges during tumor manipulation [1]. Its use is indicated when a superior level of hemodynamic control is required compared to alpha-blockade alone [1].

Chronic Suppression of Catecholamine Synthesis in Inoperable or Metastatic PPGL

For patients where surgery is contraindicated, or in the setting of metastatic disease, the 35-80% reduction in catecholamine biosynthesis provided by Metyrosine offers a direct, upstream mechanism to alleviate symptoms of catecholamine excess, such as hypertension, tachycardia, and anxiety [2]. This approach is validated by the 31.3% overall response rate in achieving a ≥50% reduction in urinary metanephrines in a multi-center clinical trial [3].

Preclinical Research as a Tool for Selective Catecholamine Depletion

In neuroscience and behavioral research, Metyrosine is the gold-standard tool for depleting brain catecholamines (norepinephrine and dopamine) without affecting other neurotransmitter systems [4]. Its competitive, reversible inhibition allows for the study of catecholamine-dependent behaviors and physiological processes. The availability of the pure L-enantiomer ensures that research findings are not confounded by the presence of the inactive D-stereoisomer [5].

Quality Control and Reference Standard for Chiral Purity Analysis

Given the importance of stereochemistry for its activity, high-purity Metyrosine (CAS 672-87-7) serves as an essential reference standard for analytical methods like chiral HPLC. It is used to verify the enantiomeric purity of synthesized batches and to differentiate the active L-form from inactive D-form or racemic mixtures, ensuring compliance with pharmacopeial standards and research-grade purity specifications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.